2-(Pyridin-4-yl)pyrimidine
Overview
Description
2-(Pyridin-4-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)pyrimidine typically involves the reaction of pyridine-4-carbaldehyde with guanidine or amidines under basic conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, pyridine-4-carbaldehyde can be reacted with 2-iodoaniline and triethylamine in refluxing toluene to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly employed.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines depending on the nucleophile used .
Scientific Research Applications
2-(Pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent . Additionally, it can modulate signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Pyridin-3-yl)pyrimidine
- 4-(Pyridin-2-yl)pyrimidine
- 4-(Pyridin-3-yl)pyrimidine
Uniqueness
2-(Pyridin-4-yl)pyrimidine is unique due to its specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different pharmacological profiles compared to its analogs .
Properties
IUPAC Name |
2-pyridin-4-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFRYUEDOKXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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